molecular formula C15H15N3OS B12914626 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-35-0

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B12914626
CAS No.: 113121-35-0
M. Wt: 285.4 g/mol
InChI Key: YFRJVAMRBCZGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in the molecule, such as the ethylthio and methoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with ethylthiol and methoxy reagents in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of the ethylthio and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 13927106

This compound features an imidazo[1,2-b]pyridazine core with ethylthio and methoxy substituents that contribute to its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including this compound. These compounds demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The minimum inhibitory concentration (MIC) values for these compounds were found to be generally between 0.5 to 1.26 µM against Mtb and Mm .

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (µg/mL)Mm MIC90 (µg/mL)
1aBnOPh11.51
2aBnSPh0.50.25
2b3-MeO-BnS2-F-Ph0.50.06

Despite promising in vitro results, these compounds exhibited limited efficacy in vivo due to rapid metabolic degradation in mouse liver microsomes, with half-lives of less than 10 minutes .

Anticancer Activity

In addition to their antimycobacterial properties, derivatives of imidazo[1,2-b]pyridazine have shown potential as anticancer agents. For instance, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating growth inhibition percentages ranging from 62% to over 100% in some cases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives indicates that specific substitutions at the C2 and C6 positions are crucial for enhancing biological activity. The presence of a methoxy group at C3 and a phenyl moiety at C2 significantly contributes to the compound's effectiveness against Mtb. The addition of sulfur or nitrogen heteroatoms at the C6 position further optimizes activity .

Case Studies

Case Study 1: Antimycobacterial Efficacy

A study evaluated a series of imidazo[1,2-b]pyridazine derivatives, including those with the ethylthio substitution. The compounds were subjected to in vitro assays against Mtb and Mm, revealing that modifications at the C6 position greatly influenced potency. Compounds with benzyl-thio groups showed the most promise .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyridazine derivatives. Compounds similar to this compound were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines. Results indicated significant cytotoxicity correlated with specific structural features, such as the presence of methoxy groups and aromatic rings .

Properties

CAS No.

113121-35-0

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

6-ethylsulfanyl-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3

InChI Key

YFRJVAMRBCZGBJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(=NC(=C2OC)C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.